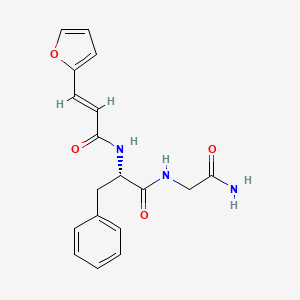![molecular formula C12H17N5O3S2 B12901301 5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine CAS No. 61839-09-6](/img/structure/B12901301.png)
5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with multiple thiomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The purine base is then reacted with a suitable sugar derivative to form the tetrahydrofuran ring. This step often involves glycosylation reactions under acidic or basic conditions.
Introduction of Thiomethyl Groups: The final step involves the introduction of thiomethyl groups through nucleophilic substitution reactions. This can be achieved using reagents like methylthiomethyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiomethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting or modifying their activity. The thiomethyl groups may also play a role in modulating its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the thiomethyl groups, resulting in different reactivity and applications.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)tetrahydrofuran-3,4-diol: Contains fewer thiomethyl groups, affecting its chemical properties.
Uniqueness
The presence of multiple thiomethyl groups in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol makes it unique compared to similar compounds
Propriétés
Numéro CAS |
61839-09-6 |
|---|---|
Formule moléculaire |
C12H17N5O3S2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S2/c1-21-5-22-2-6-8(18)9(19)12(20-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18-19H,2,5H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
ZSYDCLGCNAOXST-WOUKDFQISA-N |
SMILES isomérique |
CSCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CSCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


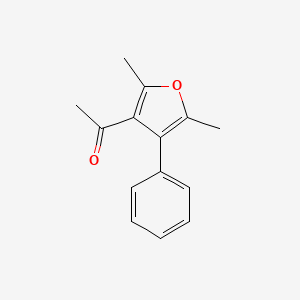
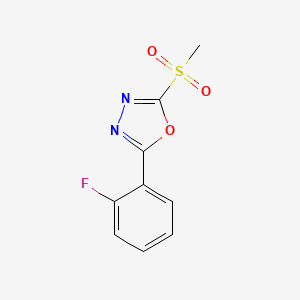
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
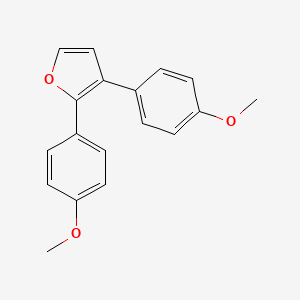
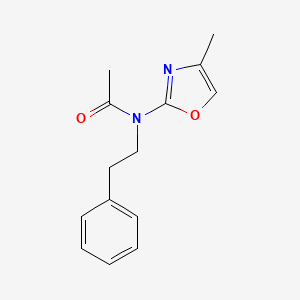
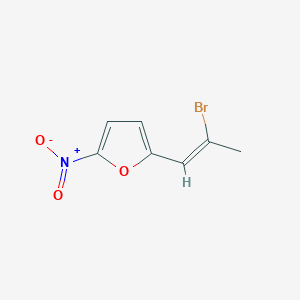
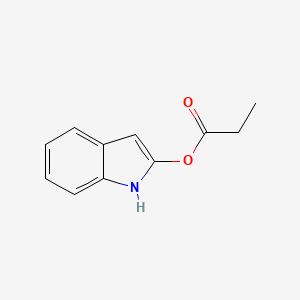
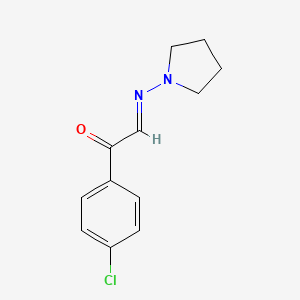
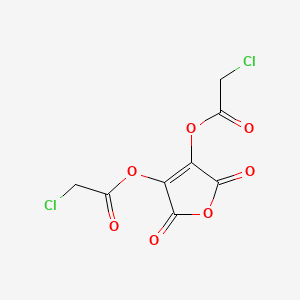
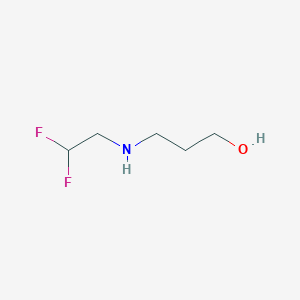
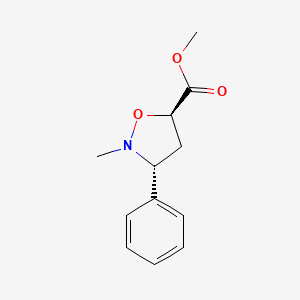
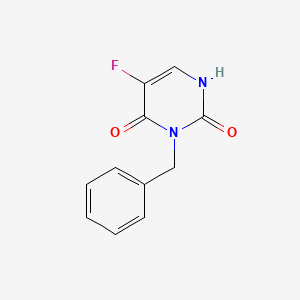
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
